molecular formula C24H28N4O2 B10850113 1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea

1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea

Cat. No.: B10850113
M. Wt: 404.5 g/mol
InChI Key: MYNLMIGJXBPKMR-QFIPXVFZSA-N
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Description

L-708474 is a compound known for its high affinity as a ligand for the cholecystokinin B receptor. It is a selective antagonist that has been studied for its potential therapeutic applications, particularly in the field of neuroscience and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-708474 is synthesized as a C5-cyclohexyl analogue of L-365,260. The synthesis involves several steps, including the formation of the core structure and subsequent modifications to introduce the cyclohexyl group at the C5 position . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

The industrial production of L-708474 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-708474 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

L-708474 has been extensively studied for its applications in various fields:

Mechanism of Action

L-708474 exerts its effects by selectively binding to the cholecystokinin B receptor, thereby blocking the receptor’s activity. This inhibition affects various molecular pathways, including those involved in cell proliferation and neurotransmission. The compound’s high affinity for the receptor makes it a potent antagonist, capable of modulating physiological responses mediated by the cholecystokinin B receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-708474 stands out due to its exceptionally high affinity for the cholecystokinin B receptor, with an IC50 value of 0.28 nanomolar, making it significantly more potent than its analogues . This high potency and selectivity make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C24H28N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h6-9,12-15,17,22H,3-5,10-11H2,1-2H3,(H2,25,27,30)/t22-/m0/s1

InChI Key

MYNLMIGJXBPKMR-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4CCCCC4)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4CCCCC4)C

Origin of Product

United States

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